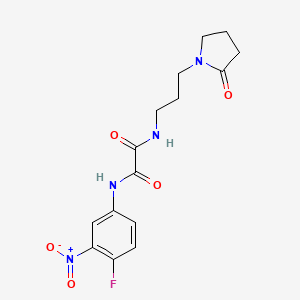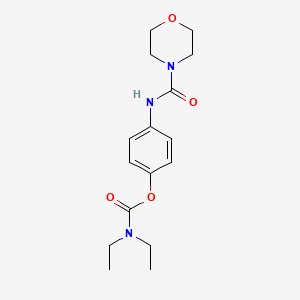![molecular formula C20H18N4O3 B2362165 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide CAS No. 2035006-71-2](/img/structure/B2362165.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
- A study by (Kumara et al., 2017) focused on the synthesis and characterization of new pyrazole derivatives similar to the compound . They emphasized the importance of crystal structure analysis and molecular interactions, including hydrogen bonds and Hirshfeld surface analysis, in understanding the properties of such compounds.
Antimicrobial and Anti-Proliferative Activities
- (Mansour et al., 2020) synthesized derivatives linked to benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and antiproliferative activities, highlighting the potential of these compounds in medical applications.
Molecular Geometry and Electronic Structures
- Research by (Kumara et al., 2018) provided insights into the molecular geometry and electronic structures of similar pyrazole derivatives. They utilized various spectroscopic methods and X-ray diffraction studies, indicating the importance of these techniques in understanding the chemical properties of such compounds.
Anticancer Evaluation
- (Mansour et al., 2021) conducted a study on pyridine-3-carbonitrile derivatives linked to benzo[1,3]dioxole. They evaluated the anticancer properties of these compounds, indicating their potential use in cancer treatment.
Hirshfeld Surface Analysis
- (Naveen et al., 2018) emphasized the use of Hirshfeld surface analysis in studying intermolecular interactions in pyrazole derivatives, crucial for understanding the chemical behavior of compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide.
Glucokinase Activator for Diabetes Treatment
- A study by (Park et al., 2014) identified a benzamide derivative as a potent glucokinase activator, suggesting the potential of similar compounds in treating type 2 diabetes.
Synthesis of Various Derivatives
- (Sayed et al., 2012) and others have explored the synthesis of various derivatives of pyrazole and related compounds, illustrating the diverse applications in chemical synthesis and pharmaceutical research.
KCNQ2 Opener Activity
- (Wu et al., 2004) researched the KCNQ2 opener activity of acrylamide derivatives, which could have implications in neurological studies and drug development.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-24-16(10-17(23-24)15-3-2-8-21-11-15)12-22-20(25)7-5-14-4-6-18-19(9-14)27-13-26-18/h2-11H,12-13H2,1H3,(H,22,25)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTRBXCOTYTWOR-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 1-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2362091.png)

![1-{[(Propan-2-yl)carbamoyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B2362094.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362095.png)


![Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate](/img/structure/B2362099.png)


